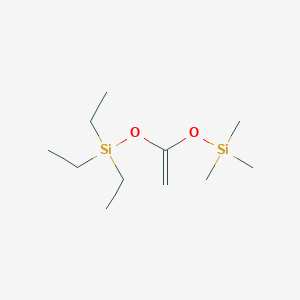
Cyclohexyl(dimethyl)(2-phenylethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(dimethyl)(2-phenylethyl)silane is an organosilicon compound characterized by a cyclohexyl group, two methyl groups, and a 2-phenylethyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(dimethyl)(2-phenylethyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. One common method is the reaction of cyclohexylsilane with 2-phenylethyl chloride in the presence of a platinum catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(dimethyl)(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Cyclohexyl(dimethyl)(2-phenylethyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.
Mechanism of Action
The mechanism by which Cyclohexyl(dimethyl)(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the silicon atom replaces other functional groups .
Comparison with Similar Compounds
Phenylsilane: Contains a phenyl group attached to silicon.
Cyclohexyldimethylsilane: Similar structure but lacks the phenylethyl group.
Dimethylphenethylsilane: Contains a phenylethyl group but lacks the cyclohexyl group.
Uniqueness: Cyclohexyl(dimethyl)(2-phenylethyl)silane is unique due to the presence of both cyclohexyl and phenylethyl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications where other silanes may not be as effective .
Properties
CAS No. |
192863-30-2 |
|---|---|
Molecular Formula |
C16H26Si |
Molecular Weight |
246.46 g/mol |
IUPAC Name |
cyclohexyl-dimethyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C16H26Si/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3 |
InChI Key |
KGEISZNYPMOFLT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12559580.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
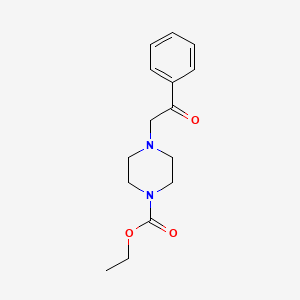
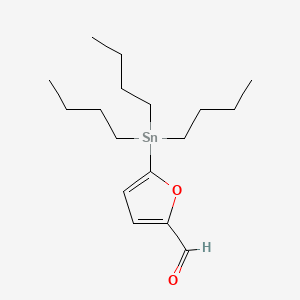
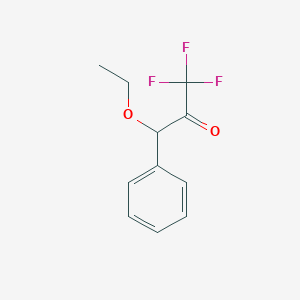
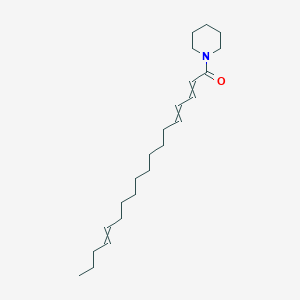
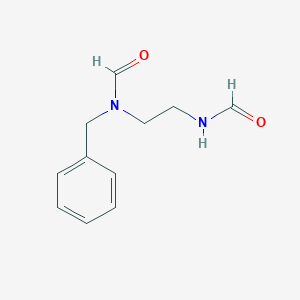


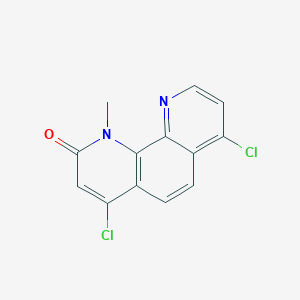
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)

